4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 4-isopropylphenoxy group attached via an ethyl linker to the piperidine ring, with a hydrochloride counterion. Its molecular formula is estimated as C₁₆H₂₄ClNO (molecular weight ~281.45 g/mol) based on structural analysis of analogous compounds . The compound is industrially relevant, with applications in agrochemicals, pharmaceutical intermediates, and chemical pesticides . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related piperidine derivatives .
Properties
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-3-5-16(6-4-15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQNVOYUCIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-25-8 | |
| Record name | Piperidine, 4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it typically exists as a hydrochloride salt, which enhances its solubility and stability. The unique structure includes a piperidine ring substituted with a 4-isopropylphenoxyethyl group, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It may act as an agonist or antagonist at these sites, influencing various signal transduction pathways. For instance, it has been noted for its potential effects on histamine H3 receptors and monoamine oxidase B (MAO-B) activity, which are crucial in neurological functions and disorders such as Parkinson's disease .
1. Neuropharmacological Effects
- Histamine H3 Receptor Modulation : The compound shows promise as a dual-active ligand targeting histamine H3 receptors, which play a significant role in neurotransmission and cognitive functions. In vivo studies indicated that it could influence feeding behavior and monoamine levels in the brain .
- MAO-B Inhibition : It has been associated with reduced MAO-B activity in the cerebral cortex, leading to increased dopamine levels. This mechanism suggests potential applications in treating neurodegenerative diseases .
2. Antidepressant Activity
- Similar piperidine derivatives have been investigated for selective serotonin reuptake inhibition (SSRI), indicating that this compound may also exhibit antidepressant properties through modulation of serotonin levels.
3. Antihistaminic Effects
- The compound's structural characteristics suggest possible antihistaminic activity, which can be beneficial in treating allergic reactions or conditions related to histamine dysregulation.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
In a study evaluating the effects of similar compounds on rat models, administration of related piperidine derivatives resulted in significant changes in feeding behavior and neurotransmitter concentrations. The antagonistic effect on H3 receptors led to a decline in food intake, while increased dopamine levels were noted due to MAO-B inhibition .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride with structurally similar piperidine derivatives:
Key Observations :
Regulatory and Environmental Considerations
- 4-[2-(4-Isopropylphenoxy)ethyl]piperidine HCl: Complies with REACH and ISO regulations, suggesting established safety protocols for handling .
- 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl: Chlorinated analogs may pose higher ecotoxicological risks, though data are unavailable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
